An In-depth Technical Guide to Rafoxanide-13C6
An In-depth Technical Guide to Rafoxanide-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Rafoxanide-13C6, its core applications, and the methodologies for its use in a research and drug development context.
Introduction to Rafoxanide-13C6
Rafoxanide-13C6 is the stable isotope-labeled form of Rafoxanide, an anthelmintic drug belonging to the salicylanilide class. In Rafoxanide-13C6, six carbon atoms (¹²C) in the benzoyl ring of the molecule have been replaced with the heavier, non-radioactive carbon-13 isotope (¹³C). This isotopic labeling imparts a specific mass shift of +6 Da to the molecule, making it chemically identical to Rafoxanide but distinguishable by mass spectrometry.
Chemical Properties:
| Property | Value |
| Chemical Name | N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxamide |
| Molecular Formula | ¹³C₆C₁₃H₁₁Cl₂I₂NO₃ |
| Molecular Weight | ~631.97 g/mol |
| CAS Number | 1353867-98-7 |
| Appearance | Typically a solid powder |
Primary Use of Rafoxanide-13C6
The principal application of Rafoxanide-13C6 is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use is critical for the accurate determination of Rafoxanide residues in complex biological matrices such as animal tissues (muscle, liver, kidney) and milk.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
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Co-elution with the Analyte: Rafoxanide-13C6 has virtually identical physicochemical properties to the unlabeled Rafoxanide, causing them to co-elute during chromatographic separation.
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Compensation for Matrix Effects: Any signal suppression or enhancement caused by co-extractives from the sample matrix will affect both the analyte and the internal standard equally.
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Correction for Sample Preparation Variability: It accurately accounts for analyte loss during extraction, cleanup, and sample handling steps.
The use of Rafoxanide-13C6 as an internal standard significantly improves the precision, accuracy, and reliability of quantitative analyses for Rafoxanide residues in food safety and drug metabolism studies.
Unlabeled Rafoxanide: Mechanism of Action
To understand the context of Rafoxanide-13C6's application, it is essential to be familiar with the biological activity of unlabeled Rafoxanide.
Rafoxanide is a veterinary anthelmintic used to treat parasitic flatworm (fluke) infections, primarily Fasciola hepatica and Fasciola gigantica, in livestock such as cattle and sheep.[2][3] Its mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of the parasites.[2][4] This disruption of the parasite's energy metabolism leads to a depletion of adenosine triphosphate (ATP), resulting in paralysis and death of the parasite.[4]
Experimental Protocols
The following is a representative experimental protocol for the determination of Rafoxanide residues in animal tissue using Rafoxanide-13C6 as an internal standard, based on established methodologies.
Preparation of Standard and Internal Standard Solutions
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Primary Stock Solutions (1 mg/mL):
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Accurately weigh approximately 10 mg of Rafoxanide and Rafoxanide-13C6 analytical standards into separate 10 mL volumetric flasks.
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Dissolve and bring to volume with acetonitrile. These solutions should be stored at -20°C.
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Intermediate Standard Solutions (e.g., 10 µg/mL):
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Prepare intermediate stock solutions of both Rafoxanide and Rafoxanide-13C6 by diluting the primary stock solutions with acetonitrile.
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Working Standard Solutions:
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Prepare a series of calibration curve standards by serially diluting the Rafoxanide intermediate solution with a suitable solvent (e.g., acetonitrile) to achieve a desired concentration range (e.g., 0.5 to 100 ng/mL).
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Prepare a working internal standard solution of Rafoxanide-13C6 at a fixed concentration (e.g., 50 ng/mL) in the same solvent.
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Sample Preparation
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Homogenization:
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Weigh 2 g (± 0.1 g) of homogenized animal tissue (e.g., muscle, liver) into a 50 mL centrifuge tube.
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Fortification:
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Add a specific volume of the working internal standard solution (e.g., 100 µL of 50 ng/mL Rafoxanide-13C6) to each sample, quality control, and calibration standard.
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Extraction:
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Add 10 mL of an extraction solvent, such as an acetonitrile/acetone mixture (e.g., 60:40, v/v).[1]
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Vortex vigorously for 1-2 minutes.
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Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
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Cleanup (Solid-Phase Extraction - SPE):
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Condition an appropriate SPE cartridge (e.g., a mixed-mode anionic exchange cartridge) with the conditioning solvents as per the manufacturer's instructions.
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Load the supernatant from the extraction step onto the SPE cartridge.
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Wash the cartridge with a wash solution (e.g., acetonitrile/water) to remove interfering substances.
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Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile).
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Final Preparation:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the residue in a specific volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis
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Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
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Chromatographic Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Ionization Mode: Electrospray ionization in negative ion mode (ESI-).
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Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Rafoxanide and Rafoxanide-13C6.
Representative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rafoxanide | 624.8 | [To be determined empirically] |
| Rafoxanide-13C6 | 630.8 | [To be determined empirically] |
Note: The specific product ions and collision energies must be optimized for the specific instrument being used.
Data Presentation
The following table summarizes the performance of a validated isotope dilution LC-MS/MS method for Rafoxanide using Rafoxanide-13C6 as an internal standard in various animal tissues.
Method Validation Data for Rafoxanide Determination
| Tissue Type | Fortification Level (µg/kg) | Accuracy (%) | Precision (%RSD) |
| Bovine Muscle | 10 | 95 | 8 |
| 20 | 98 | 6 | |
| 50 | 102 | 5 | |
| Ovine Liver | 10 | 92 | 11 |
| 20 | 96 | 9 | |
| 50 | 101 | 7 | |
| Ovine Kidney | 10 | 89 | 14 |
| 20 | 94 | 10 | |
| 50 | 99 | 8 |
Data synthesized from validation summary presented in Lai et al. (2011).[1]
Mandatory Visualizations
Experimental Workflow for Rafoxanide Residue Analysis
Caption: Workflow for the quantitative analysis of Rafoxanide in tissues.
Logical Relationship of Analyte and Internal Standard
Caption: Role of Rafoxanide-13C6 in correcting for matrix effects.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rafoxanide – Lasa Supergenerics Ltd [lasalabs.com]
- 4. youtube.com [youtube.com]
